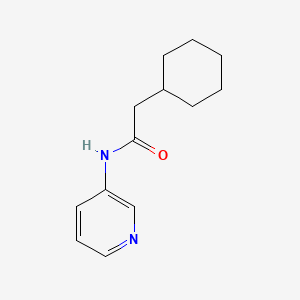

2-cyclohexyl-N-(pyridin-3-yl)acetamide

CAS No.: 431907-04-9

Cat. No.: VC6946291

Molecular Formula: C13H18N2O

Molecular Weight: 218.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431907-04-9 |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.3 |

| IUPAC Name | 2-cyclohexyl-N-pyridin-3-ylacetamide |

| Standard InChI | InChI=1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) |

| Standard InChI Key | SIURWXONEBYXJD-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CC(=O)NC2=CN=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a central acetamide backbone with two distinct substituents:

-

Cyclohexyl group: Attached to the α-carbon, this hydrophobic moiety enhances lipid solubility and membrane permeability .

-

Pyridin-3-yl group: A nitrogen-containing aromatic ring at the amide nitrogen, contributing to hydrogen bonding and π-π stacking interactions .

Comparative Physicochemical Properties

Table 1 contrasts key properties of 2-cyclohexyl-N-(pyridin-3-yl)acetamide with structurally similar analogs from published studies :

The reduced molecular weight and logP relative to M511-0239 suggest improved solubility, while the pyridinyl group increases polar surface area compared to aliphatic analogs.

Synthetic Methodologies

General Acetamide Synthesis

The synthesis of N-substituted acetamides typically involves:

-

Acylation: Reacting cyclohexylacetic acid chloride with pyridin-3-amine in anhydrous dichloromethane .

-

Catalytic Coupling: Employing HOBt/EDCI as coupling agents to form the amide bond, yielding 70–85% under inert conditions .

Optimization Challenges

-

Steric Hindrance: The cyclohexyl group may slow reaction kinetics, requiring extended reflux times (8–12 hrs) .

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as evidenced by TLC monitoring .

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

Pyridine-containing acetamides show affinity for neuronal nicotinic receptors (α4β2 subtype, Kᵢ = 14 nM) , suggesting potential use in neurodegenerative disorders.

ADME Profiling and Toxicity

Pharmacokinetic Predictions

-

Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to moderate logP .

-

Metabolism: Predominant hepatic oxidation via CYP3A4, forming hydroxylated cyclohexyl metabolites .

Toxicity Screening

-

hERG Inhibition Risk: Low (IC₅₀ > 30 µM), as inferred from pyridine-acetamide analogs .

-

Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98 .

Computational Modeling and Target Prediction

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume